trans-4-Decen-1-al

Description

The exact mass of the compound 4-Decenal is 154.135765193 g/mol and the complexity rating of the compound is 105. The solubility of this chemical has been described as soluble in alcohol and most fixed oils; insoluble in water. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

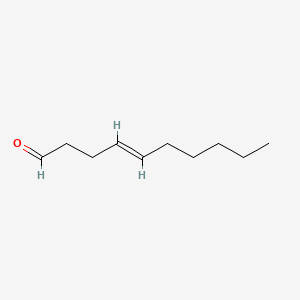

Structure

3D Structure

Properties

IUPAC Name |

(E)-dec-4-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRKZMLUDFBPAO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052338, DTXSID0067555 | |

| Record name | 4-Decenal, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with an orange-like, fatty odour | |

| Record name | 4-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol and most fixed oils; insoluble in water | |

| Record name | 4-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.843-0.850 | |

| Record name | 4-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65405-70-1, 30390-50-2 | |

| Record name | trans-4-Decen-1-al | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65405-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030390502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decenal, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065405701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Decenal, (4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Decenal, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DECENAL, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ74B5801J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

trans-4-Decen-1-al chemical properties and structure

An In-depth Technical Guide to trans-4-Decen-1-al

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as (E)-4-Decenal, is a monounsaturated fatty aldehyde that commands significant interest across the flavor, fragrance, and chemical synthesis sectors.[1][2] Its distinct chemical structure, featuring a ten-carbon chain with a trans-configured double bond and a terminal aldehyde group, imparts a unique and powerful organoleptic profile often described as aldehydic, citrus-like (specifically orange and mandarin), and green.[3][4][5][6] This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and analytical characterization of this compound for researchers, chemists, and professionals in drug development and chemical industries.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique structural features and identifiers. The molecule consists of a ten-carbon aliphatic chain with a double bond between carbons 4 and 5 in the trans or (E) configuration, and an aldehyde functional group at the C1 position.[7]

The trans configuration of the double bond is a critical determinant of its physical properties and biological activity compared to its cis isomer.[7]

Caption: 2D Structure of this compound.

Physicochemical and Organoleptic Properties

This compound is a colorless to pale yellow liquid.[7][10] Its hydrophobic carbon chain results in limited solubility in water, but it is soluble in organic solvents like alcohol.[7][11]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [7][10] |

| Boiling Point | 90-100 °C (at 15 torr/mmHg) | [8][10] |

| Density | 0.835 - 0.845 g/cm³ @ 25°C | [5][8] |

| Refractive Index | 1.440 - 1.450 @ 20°C | [5][8] |

| Flash Point | 78 - 85 °C | [5][8] |

| Vapor Pressure | 0.119 mmHg @ 25°C | [5] |

| LogP | 3.102 | [8] |

| Odor Profile | Powerful, aldehydic, orange, mandarin, green, floral | [3][4][5][6] |

| Taste Profile | Strong overripe citrus, fatty, waxy notes | [5] |

Synthesis and Mechanistic Considerations

A reliable and common method for the preparation of this compound is through the selective oxidation of the corresponding primary alcohol, trans-4-Decen-1-ol.

Expertise & Causality: The choice of an oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to avoid isomerization of the double bond. Reagents like Pyridinium chlorochromate (PCC) or conditions used in Swern or Dess-Martin periodinane oxidations are preferred due to their mildness and high selectivity for converting primary alcohols to aldehydes.

A representative synthetic pathway involves a cross-coupling reaction to form the carbon skeleton, followed by deprotection and oxidation. A method has been described involving the coupling of n-pentyl magnesium bromide with a protected 5-bromo-trans-4-pentenal derivative, followed by deprotection to yield the target aldehyde.[12]

Example Protocol: Grignard Coupling and Deprotection

This protocol is conceptualized based on a patented synthesis method.[12]

Step 1: Protection of Aldehyde

-

Reaction: 5-bromo-trans-4-pentenal is reacted with trimethyl orthoformate and an acid catalyst in methanol to form 5-bromo-trans-4-pentenal dimethanol acetal.

-

Rationale: The aldehyde group is highly reactive towards Grignard reagents. Protecting it as an acetal prevents unwanted side reactions during the coupling step.

Step 2: Grignard Cross-Coupling

-

Reaction: The protected bromo-alkene is coupled with n-pentyl magnesium bromide in an anhydrous ether solvent (like methyltetrahydrofuran) using a nickel catalyst (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II)).

-

Rationale: This organometallic cross-coupling reaction efficiently forms the C-C bond, extending the carbon chain to the desired ten-carbon length. The nickel catalyst is crucial for facilitating this transformation.

Step 3: Deprotection (Hydrolysis)

-

Reaction: The resulting trans-4-decenal dimethanol acetal is treated with a dilute acid to hydrolyze the acetal and regenerate the aldehyde functional group.

-

Rationale: This final step unmasks the aldehyde, yielding the target product, this compound. The reaction is typically straightforward and high-yielding.

Caption: High-level workflow for the synthesis of this compound.

Analytical Characterization for Validation

To ensure the identity, purity, and stereochemistry of synthesized this compound, a combination of spectroscopic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (in CDCl₃): Key diagnostic signals confirm the structure.[12]

-

Aldehyde Proton (CHO): A distinct singlet or triplet around δ 9.76 ppm.[12]

-

Olefinic Protons (CH=CH): A multiplet between δ 5.31-5.47 ppm. The large coupling constant (J value, typically >14 Hz) for these protons confirms the trans geometry.[12]

-

Aliphatic Protons: A series of multiplets between δ 0.90-2.45 ppm corresponding to the various CH₂ and CH₃ groups.[12]

-

-

¹³C NMR (in CDCl₃): Provides a carbon backbone map.[12]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight and analyze fragmentation patterns, which serves as a molecular fingerprint.[1]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 154.25) should be observable.

-

Fragmentation: Common fragmentation patterns for aliphatic aldehydes include McLafferty rearrangement and cleavage at bonds alpha and beta to the carbonyl and double bond, providing structural confirmation.

Applications and Biological Relevance

This compound is highly valued for its sensory properties and reactivity.

-

Flavor and Fragrance: It is a potent ingredient used to impart fresh, natural, and powerful citrus (orange, tangerine) top notes in perfumes, cosmetics, and a variety of food products.[2][4][5][10] It is found naturally in coriander leaf and yuzu.[13]

-

Chemical Intermediate: The aldehyde functionality makes it a versatile starting material for the synthesis of other valuable chemicals, including alcohols, esters, and other derivatives for various industrial applications.[2][7]

-

Uremic Toxin: It has been identified as a uremic toxin, which are compounds that accumulate in the body during renal failure.[1] This is an area of interest for clinical and toxicological research.

Safety and Handling

As an aldehyde, this compound requires careful handling. It is listed as an irritant to the eyes, skin, and respiratory system.[8][10] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[2][8] The material is a combustible liquid and should be stored away from ignition sources in a cool, well-ventilated area.[8]

References

-

Chemsrc. (2025). trans-4-Decenal | CAS#:65405-70-1. Retrieved from Chemsrc. [Link]

-

The Good Scents Company. (n.d.). (E)-4-decenal, 65405-70-1. Retrieved from The Good Scents Company. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). CN107011136B - Synthesis method of trans-4-decenal.

-

The Fragrance Conservatory. (n.d.). This compound. Retrieved from The Ingredient Directory. [Link]

Sources

- 1. This compound | C10H18O | CID 5702654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trans-4-decenal (65405-70-1) | Chemical Product Exporter [chemicalbull.com]

- 3. This compound | 65405-70-1 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (E)-4-decenal, 65405-70-1 [thegoodscentscompany.com]

- 6. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 7. CAS 65405-70-1: this compound | CymitQuimica [cymitquimica.com]

- 8. trans-4-Decenal | CAS#:65405-70-1 | Chemsrc [chemsrc.com]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. parchem.com [parchem.com]

- 12. CN107011136B - Synthesis method of trans-4-decenal - Google Patents [patents.google.com]

- 13. This compound | The Fragrance Conservatory [fragranceconservatory.com]

biosynthetic pathway of trans-4-Decen-1-al

An In-depth Technical Guide to the Biosynthetic Pathway of trans-4-Decen-1-al

Abstract

This compound is a C10 unsaturated aldehyde that contributes a powerful and characteristic fresh, citrus, and orange-like aroma to various natural products.[1] While its presence is noted in citrus fruits and other plants, its specific biosynthetic pathway is not as clearly elucidated as that of the more common C6 and C9 "green leaf volatiles." This guide synthesizes current biochemical knowledge to propose a comprehensive, multi-step enzymatic and non-enzymatic pathway for the formation of this compound, originating from the oxidative degradation of linoleic acid. We will delve into the core enzymatic families involved—lipoxygenases (LOXs) and hydroperoxide lyases (HPLs)—and explore the plausible intermediacy of (E,E)-2,4-decadienal. This document provides the causal biochemistry behind the proposed steps, detailed experimental protocols for pathway validation, and visual diagrams to clarify complex molecular transformations, serving as a foundational resource for researchers in natural product chemistry, flavor science, and metabolic engineering.

Introduction: The Significance of Unsaturated Aldehydes

Volatile aldehydes are pivotal components of the chemical language of plants, acting as defense compounds, signaling molecules, and the primary constituents of characteristic aromas.[2] Among these, this compound is a high-impact aroma compound prized in the food and fragrance industries for its potent citrus and green odor profile.[1] Understanding its biosynthesis is critical not only for elucidating fundamental plant biochemistry but also for developing biotechnological methods for its sustainable production.

The biosynthesis of most volatile aldehydes in plants is rooted in the lipoxygenase (LOX) pathway , a metabolic cascade that transforms polyunsaturated fatty acids (PUFAs) into a diverse array of bioactive oxylipins.[3] This guide will first establish the canonical LOX pathway and then build upon it to construct a scientifically grounded hypothesis for the specific formation of a C10 aldehyde, a non-canonical product.

The Core Machinery: The Lipoxygenase (LOX) Pathway

The LOX pathway is initiated in response to tissue damage or other stresses, which triggers the release of PUFAs from cell membranes. The primary substrates are linoleic acid (C18:2) and α-linolenic acid (C18:3).[4] The pathway proceeds via two principal enzymatic steps.

Step 1: Dioxygenation via Lipoxygenase (LOX)

Lipoxygenases (EC 1.13.11.12) are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene system.[5] The key mechanistic choice at this step is the positional specificity of oxygenation. Depending on the specific LOX isoform and reaction conditions, oxygen is added to either end of the pentadiene system.[4]

-

13-LOX : Inserts oxygen at the C-13 position of linoleic acid, yielding 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) .

-

9-LOX : Inserts oxygen at the C-9 position, yielding 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) .

This initial hydroperoxidation is the foundational step, creating a reactive, unstable intermediate that is poised for further transformation.

Step 2: Carbon-Carbon Bond Cleavage via Hydroperoxide Lyase (HPL)

The fatty acid hydroperoxides are subsequently cleaved by hydroperoxide lyases (HPLs) , a specialized subfamily of cytochrome P450 enzymes (CYP74B and CYP74C).[6] HPLs catalyze the cleavage of the C-C bond adjacent to the hydroperoxide group, generating a short-chain volatile aldehyde and a corresponding oxo-acid.[7] The product profile is strictly dependent on the initial hydroperoxide isomer:

-

Cleavage of 13-HPODE yields a C6 aldehyde (e.g., hexanal) and a C12 oxo-acid (12-oxo-(9Z)-dodecenoic acid).[4]

-

Cleavage of 9-HPODE yields a C9 aldehyde (e.g., (Z)-3-nonenal) and a C9 oxo-acid (9-oxononanoic acid).[7]

This canonical pathway efficiently explains the biogenesis of the ubiquitous C6 and C9 aldehydes that define the "green leaf volatile" profile. However, it does not directly account for the formation of C10 aldehydes like this compound.

Proposed Biosynthetic Pathway to this compound

The formation of a C10 aldehyde from a C18 precursor necessitates a different cleavage pattern or a multi-step modification of an initial product. Based on evidence of secondary lipid peroxidation products, we propose a pathway proceeding through a C10 dienal intermediate, (E,E)-2,4-decadienal . This compound is a known auto-oxidation and enzymatic breakdown product of linoleic acid hydroperoxides.[8][9][10]

The proposed pathway is as follows:

-

Linoleic Acid Hydroperoxide Formation : As per the canonical pathway, linoleic acid is converted to a mixture of 9-HPODE and 13-HPODE by lipoxygenases.

-

Formation of (E,E)-2,4-Decadienal : The unstable hydroperoxides (HPODEs) undergo further decomposition. While the precise enzymatic mechanism is not fully defined, this degradation, potentially aided by HPL or other enzymatic/non-enzymatic processes, leads to the formation of (E,E)-2,4-decadienal.[8][9]

-

Enzymatic Reduction to this compound : The crucial final step is the selective reduction of the C2=C3 double bond of (E,E)-2,4-decadienal. This transformation would be catalyzed by an ene-reductase or a similar dehydrogenase capable of reducing a conjugated double bond, leaving the C4=C5 double bond intact to yield this compound. Enzymatic reduction of dienals has been observed in various biological systems, such as during microbial fermentation.[11]

This proposed pathway provides a chemically and biologically plausible route from a common precursor to the target molecule.

Sources

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. researchgate.net [researchgate.net]

- 3. Lipid oxidation driven olefinic aldehyde biosynthesis shapes aged aroma in Qingzhuan tea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aldehydic lipid peroxidation products derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

biological role of trans-4-Decen-1-al in insects

An In-Depth Technical Guide to the Biological Role of trans-4-Decen-1-al and its Analogs in Insect Chemical Ecology

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of insect chemical communication, aldehydes derived from fatty acids represent a crucial class of semiochemicals that mediate a vast array of behaviors essential for survival and reproduction. This technical guide delves into the biological significance of the C10 unsaturated aldehyde, this compound. While direct research on this specific isomer within entomology is limited, its chemical properties and the well-documented roles of its structural analogs provide a strong foundation for postulating its functions. This document synthesizes the current understanding of closely related compounds, particularly (E)-2-decenal and other C10 aldehydes, which serve as potent defensive allomones, alarm pheromones, and antimicrobial agents in orders such as Hemiptera. We will explore the critical nature of isomeric specificity in receptor-ligand interactions, delineate the probable biosynthetic and olfactory pathways, and provide detailed, field-proven experimental protocols for the identification and functional characterization of such molecules. This guide serves as a foundational resource, bridging existing knowledge on analogous compounds with a forward-looking perspective on the research required to elucidate the specific roles of this compound, and its potential applications in next-generation pest management strategies and antimicrobial drug discovery.

Part 1: A Chemical Profile of this compound

Chemical and Physical Properties

This compound (CAS: 65405-70-1) is an unsaturated aldehyde known for its powerful and diffusive odor, often described as aldehydic, with notes of orange, green, and butter.[1] These organoleptic properties have led to its use as a fragrance and flavoring agent in various consumer products.[2] For the chemical ecologist, however, these properties—particularly its volatility—are key indicators of its potential as an airborne semiochemical.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [3] |

| Molecular Weight | 154.25 g/mol | [4] |

| CAS Number | 65405-70-1 | [5] |

| Appearance | Colorless to pale yellow liquid | |

| Odor Profile | Aldehydic, orange, green, floral, fatty | [6][7] |

| Boiling Point | 90-100 °C (at 15 mmHg) | |

| Flash Point | 85 °C (185 °F) | [7] |

| Vapor Pressure | 0.119 mmHg (at 25 °C) | [7] |

| Solubility | Soluble in organic solvents; limited in water |

The Doctrine of Specificity: Isomerism in Insect Communication

The biological activity of a semiochemical is exquisitely dependent on its precise molecular structure. In insects, olfactory receptors have evolved to be highly specific, often discriminating between geometric isomers (cis/trans) and the position of a double bond within a carbon chain. A shift in the double bond from the Δ2 to the Δ4 position, as between (E)-2-decenal and this compound, fundamentally alters the molecule's shape and electronic configuration. This difference is often sufficient to change or eliminate its binding affinity to a specific olfactory receptor, thereby altering the behavioral response of the receiving insect. Therefore, while the functions of (E)-2-decenal provide a valuable predictive framework, one cannot assume its roles are directly interchangeable with those of this compound. This isomeric specificity is a cornerstone of chemical ecology and a critical consideration in the development of synthetic pheromone lures and repellents.

Part 2: Biological Roles of C10 Aldehydes in Insects: An Analog-Based Investigation

Given the scarcity of direct research on this compound, this section examines the established roles of its close structural analogs to build a robust, evidence-based hypothesis of its potential functions.

The Defensive Arsenal of Hemiptera

The order Hemiptera, or "true bugs," is notorious for its chemical defenses. Many species, including stink bugs (Pentatomidae) and bed bugs (Cimicidae), produce a blend of volatile compounds from specialized scent glands (metathoracic in adults, dorsal abdominal in nymphs).[8] A recurring theme in the chemical profile of these secretions is the presence of short-chain unsaturated aldehydes.

(E)-2-decenal, along with its shorter-chain cousin (E)-2-octenal, is a primary component of the defensive spray of the brown marmorated stink bug, Halyomorpha halys.[9] These compounds function as allomones —chemicals that benefit the emitter by modifying the behavior of a receiver of a different species. They are highly repellent to vertebrate and invertebrate predators.[8] Furthermore, these same compounds act as alarm pheromones , signaling a threat to nearby conspecifics and inducing dispersal.

Similarly, in the common bed bug, Cimex lectularius, nymphal exuviae (cast skins) retain and passively release a mixture of aldehydes, including (E)-2-octenal and 4-oxo-(E)-2-octenal.[10][11] This chemical signature contributes to the arrestment (aggregation) of bed bugs in harborages, indicating that these aldehydes can mediate aggregation in addition to alarm and defense. The related compound, 4-oxo-(E)-2-decenal, has been identified as a common defensive component in a variety of true bugs.[12]

Antimicrobial and Secondary Functions

The defensive secretions of insects often serve a dual purpose. Beyond repelling predators, the aldehydes released by stink bugs exhibit significant antimicrobial activity. Studies have demonstrated that (E)-2-decenal and (E)-2-octenal possess both antifungal and antibacterial properties, effectively inhibiting the growth of pathogenic microbes. This suggests a role in chemical prophylaxis, protecting the insect from environmental pathogens or those introduced during a predatory attack. This dual functionality underscores the efficiency of an evolved chemical defense system.

Pheromonal Communication in Other Orders

While prominent in Hemipteran defense, C10 aldehydes and their derivatives are also found in the pheromonal communication of other insect orders, particularly Lepidoptera (moths and butterflies). The majority of known lepidopteran sex pheromones are straight-chain hydrocarbons, often with an acetate, alcohol, or aldehyde functional group.[13] For example, (Z)-3-decenyl hexanoate has been identified as a male-produced courtship pheromone in Leucoptera sinuella.[14] In another moth, Batrachedra amydraula, the sex pheromone includes (Z)-4-decen-1-yl acetate—the ester derivative of the alcohol corresponding to cis-4-decenal.[15] This highlights the biosynthetic plausibility and functional precedent for Δ4-decenyl compounds in insect communication, albeit for reproductive rather than defensive purposes.

Postulated Roles for this compound

Based on the functions of its analogs, we can postulate several potential biological roles for this compound:

-

Defensive Allomone: It may be a component of a defensive secretion in an as-yet unstudied insect species, likely contributing to a repellent blend. Its strong, sharp odor profile is consistent with this function.

-

Alarm Pheromone: It could act as an alarm signal, either alone or as part of a multicomponent pheromone.

-

Kairomone: For a predator or parasitoid, this compound released by a host insect could serve as a kairomone, a chemical cue used to locate its prey or host.

-

Synergist/Modulator: It may not be the primary active component but could act as a synergist, enhancing the effect of other pheromones, or as a modulator, altering the behavioral context of a chemical message.

Part 3: From Biosynthesis to Perception

Biosynthetic Pathways

Most insect pheromones derived from fatty acids are synthesized de novo via modified fatty acid metabolism. The biosynthesis of a C10 unsaturated aldehyde like this compound likely originates from common C16 or C18 fatty acids, such as palmitic or oleic acid. The pathway involves a series of chain-shortening steps, followed by the introduction of a double bond by a specific desaturase enzyme, and finally, a reductive step to yield the aldehyde.

Caption: Proposed biosynthetic pathway for this compound from oleoyl-CoA.

Olfactory Reception and Neural Processing

The detection of volatile semiochemicals begins in specialized hair-like structures on the insect's antennae called sensilla. Odorant molecules enter the sensillum through pores and must traverse the aqueous sensillar lymph to reach the dendrites of Olfactory Sensory Neurons (OSNs). This process is facilitated by Odorant-Binding Proteins (OBPs). The odorant then binds to a specific Olfactory Receptor (OR) complex on the OSN membrane. In insects, the OR complex is a ligand-gated ion channel, typically a heterodimer of a specific tuning OR (e.g., ORx) and a highly conserved co-receptor (Orco). Binding of the aldehyde opens the channel, causing an influx of cations, which depolarizes the neuron and generates an action potential. This signal is then sent to the antennal lobe of the insect brain for processing.

Caption: General mechanism of aldehyde reception at an insect olfactory neuron.

Part 4: A Practical Guide to Investigation and Application

Elucidating the role of a novel or uncharacterized compound like this compound requires a systematic, multi-tiered experimental approach.

Caption: Workflow for identifying and characterizing insect semiochemicals.

Methodologies for Identification and Functional Characterization

-

Objective: To identify volatile compounds released by the target insect.

-

Methodology:

-

Collection: Collect volatiles from living insects (e.g., in an aeration chamber) using Solid Phase Microextraction (SPME) or by passing purified air over them and through a sorbent filter (e.g., Porapak Q). Alternatively, for glandular secretions, whole glands can be excised and extracted in a non-polar solvent like hexane.

-

Instrumentation: Analyze the sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Parameters:

-

Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-INNOWax).

-

Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to separate compounds by volatility.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters: Use electron impact (EI) ionization at 70 eV.

-

Identification: Tentatively identify compounds by comparing their mass spectra to libraries (e.g., NIST, Wiley). Confirm identity by comparing the retention time and mass spectrum with those of an authentic synthetic standard of this compound.

-

-

Objective: To determine which of the identified compounds are detected by the insect's antennae.

-

Methodology:

-

Preparation: Carefully excise an antenna from a live insect and mount it between two electrodes using conductive gel.

-

Instrumentation: Use a GC with its effluent split between a Flame Ionization Detector (FID) and an Electroantennographic Detector (EAD) outlet, where the antenna is positioned.

-

Procedure: Inject the insect extract into the GC. The EAD records voltage changes (depolarizations) from the antenna in real-time.

-

Analysis: A compound is considered electrophysiologically active if a peak in the EAD trace consistently aligns with a peak in the FID trace. This provides a direct link between a specific chemical and its detection by the insect's olfactory system.

-

-

Objective: To determine if an electrophysiologically active compound elicits an attractive or repellent behavioral response.

-

Methodology:

-

Apparatus: A Y-shaped glass or Teflon tube with a central arm for insect release and two side arms. Purified, humidified air flows through each arm.

-

Treatment: Introduce a synthetic standard of this compound (dissolved in a solvent and applied to filter paper) into the airstream of one arm (the "treatment" arm). The other arm receives only the solvent control.

-

Procedure: Release an individual insect at the base of the central arm. Record which arm the insect first enters and how long it spends in each arm over a set period (e.g., 5-10 minutes).

-

Analysis: Use statistical tests (e.g., Chi-squared or G-test) to determine if there is a significant preference for the treatment or control arm. A significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repellency.

-

Potential Applications

-

Pest Management: If this compound or its analogs are found to be potent repellents, they could be developed into eco-friendly alternatives to synthetic pesticides for crop protection.[2] Conversely, if they are attractants, they could be used as lures in monitoring traps.

-

Drug Development: The established antimicrobial properties of related aldehydes suggest that this compound should be screened for similar activity. Insect-derived defensive compounds represent a vast, untapped resource for novel antibiotics and antifungals.

Conclusion

This compound stands as a molecule of high potential within the field of insect chemical ecology. While direct evidence of its biological role in insects remains to be uncovered, a comprehensive analysis of its chemical properties and the well-established functions of its isomers, such as (E)-2-decenal, provides a compelling case for its likely involvement in defensive and communicative processes. Its sharp, diffusive odor is characteristic of many insect allomones and alarm pheromones. The methodologies outlined in this guide provide a clear and robust framework for future research aimed at isolating this compound from natural sources and definitively characterizing its function. Such investigations are not merely academic; they hold the key to unlocking new, bio-rational solutions for sustainable pest management and may reveal novel compounds for pharmaceutical development. The study of this compound exemplifies the exploratory nature of chemical ecology, where the vast chemical language of the insect world awaits translation.

References

-

Caboni, P., Ntalli, N., Aissani, N., Caviasca, T., & Angioni, A. (2012). Nematicidal Activity of (E,E)-2,4-Decadienal and (E)-2-Decenal from Ailanthus altissima against Meloidogyne javanica. Journal of Agricultural and Food Chemistry, 60(4), 950-955. [Link]

-

Natara. Trans-4-Decenal. Retrieved from [Link]

-

The Good Scents Company. 2,4-decadienal. Retrieved from [Link]

-

Yang, C., et al. (2013). Isolation and biological activities of decanal, linalool, valencene, and octanal from sweet orange oil. Journal of Food Science, 78(1), C43-C48. [Link]

-

Rosas-Meza, O., et al. (2019). Volatile organic compounds of plants induced by insects: current situation in Mexico. Revista Mexicana de Ciencias Agrícolas, 10(4), 923-935. [Link]

-

Prado, F. M., et al. (2017). Defensive Roles of (E)-2-Alkenals and Related Compounds in Heteroptera. Journal of Chemical Ecology, 43(11), 1085-1094. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5702654, this compound. Retrieved from [Link].

-

Gunawardena, N. E., & Herath, H. M. W. K. B. (1992). Trans-2-hexenal/n-tridecane combination: a natural fumigant of the defensive secretion of Coridius janus (Hemiptera: Pentatomidae). Journal of the National Science Council of Sri Lanka, 20(1), 43-54. [Link]

-

The Fragrance Conservatory. This compound. Retrieved from [Link]

-

Moreira, J. A., & Millar, J. G. (2005). Short and simple syntheses of 4-oxo-(E)-2-hexenal and homologs: pheromone components and defensive compounds of Hemiptera. Journal of Chemical Ecology, 31(4), 965-968. [Link]

-

The Good Scents Company. (E)-4-decenal. Retrieved from [Link]

-

Guerrero, A., et al. (2022). Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior. Insects, 13(5), 464. [Link]

-

Herbert, A. S., et al. (2013). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Organic Letters, 15(18), 4646-4649. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5362620, 4-Decenal, (4Z)-. Retrieved from [Link].

-

Kim, H., et al. (2024). Comparison of volatile compound profiles derived from various livestock protein alternatives including edible-insect, and plant-based proteins. Food Science and Biotechnology, 33(9), 1271-1281. [Link]

-

Jaydev Chemical Industries. Insect Pheromones and Intermediates. Retrieved from [Link]

-

Feldlaufer, M. F., et al. (2010). 4-Oxo-Aldehydes From the Dorsal Abdominal Glands of the Bed Bug (Hemiptera: Cimicidae). Journal of Medical Entomology, 47(2), 140-143. [Link]

-

Hilker, M., & Fatouros, N. E. (2021). Chemical composition: Hearing insect defensive volatiles. Current Biology, 31(21), R1433-R1435. [Link]

-

Choe, D. H., Park, H., Vo, C., & Knyshov, A. (2016). Chemically Mediated Arrestment of the Bed Bug, Cimex lectularius, by Volatiles Associated with Exuviae of Conspecifics. PLoS ONE, 11(7), e0159520. [Link]

Sources

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H18O | CID 5702654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. vigon.com [vigon.com]

- 6. natara-global.com [natara-global.com]

- 7. (E)-4-decenal, 65405-70-1 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemically Mediated Arrestment of the Bed Bug, Cimex lectularius, by Volatiles Associated with Exuviae of Conspecifics | PLOS One [journals.plos.org]

- 12. Short and simple syntheses of 4-oxo-(E)-2-hexenal and homologs: pheromone components and defensive compounds of Hemiptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

trans-4-Decen-1-al as a semiochemical

An In-depth Technical Guide to trans-4-Decen-1-al as a Semiochemical

Abstract

This technical guide provides a comprehensive overview of this compound, an unsaturated aldehyde with significant roles as a semiochemical in inter- and intra-species communication. We delve into its chemical and physical properties, natural occurrences, and multifaceted functions as a signaling molecule. The guide details its mechanism of action from biosynthesis and release to olfactory perception and the resultant behavioral responses in various organisms. Furthermore, we explore its practical applications, particularly in the realm of integrated pest management, and provide detailed protocols for its chemical synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals working in chemical ecology, entomology, and pest management, offering both foundational knowledge and field-proven insights to stimulate further research and application.

Introduction to Semiochemicals and this compound

Semiochemicals are chemical signals that mediate interactions between organisms, playing a pivotal role in communication.[1][2][3] These compounds are broadly classified into pheromones, which facilitate communication within a single species, and allelochemicals, which mediate communication between different species. Plants and insects have co-evolved complex systems of chemical cues, where volatile organic compounds (VOCs) released by plants can dictate insect behaviors such as feeding, oviposition, and mating.[1][3]

This compound (C₁₀H₁₈O) is an α,β-unsaturated aldehyde that has garnered attention for its potent aroma and its activity as a semiochemical.[4] While widely recognized in the fragrance and food industries for its strong, fatty, and citrus-like odor, its ecological significance is a subject of growing interest.[4][5] It occurs naturally in a variety of plant sources, including coriander leaf and citrus fruits like yuzu, where it contributes to their characteristic scent profiles.[4][6] This guide synthesizes the current understanding of this compound, focusing on its function as a chemical messenger and its potential for practical applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a molecular structure characterized by a ten-carbon chain, a terminal aldehyde group, and a trans-configured double bond between the fourth and fifth carbons.[4] This unsaturated nature is crucial to its reactivity and olfactory properties.[4]

| Property | Value | Source |

| IUPAC Name | (E)-dec-4-enal | [7] |

| Molecular Formula | C₁₀H₁₈O | [8] |

| Molecular Weight | 154.25 g/mol | [7][8] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor Profile | Powerful aldehydic, orange, green, citrus, fatty | [4][5][9] |

| CAS Number | 65405-70-1 | [6][8] |

| Specific Gravity | 0.835 to 0.845 @ 25°C | [5] |

| Refractive Index | 1.440 to 1.450 @ 20°C | [5] |

| Flash Point | 85.00 °C (185.00 °F) | [5] |

The Role of this compound as a Semiochemical

As a volatile organic compound, this compound functions as an information-carrying molecule in various ecological contexts. Its role can be categorized based on the sender and receiver of the chemical signal.

Allelochemical Activity (Plant-Insect Interactions)

Plants release a diverse array of VOCs in response to environmental stimuli, including herbivory.[1] These compounds are central to the intricate relationships between plants and insects.[1] this compound, found in plants like coriander and citrus, acts as a kairomone, a chemical cue that benefits the receiver (e.g., an insect) by indicating a potential food source or oviposition site.[4][6] The distinct scent profile can guide herbivorous insects to their host plants. Conversely, for non-adapted insects, it may act as an allomone, repelling them and thus benefiting the emitting plant. The specific behavioral response—attraction or repulsion—is highly dependent on the insect species and its degree of specialization.

Pheromonal Activity (Insect-Insect Interactions)

While specific examples of this compound acting as a primary pheromone are less documented than for similar aldehydes (e.g., trans-2-decenal in stink bugs[10]), its chemical structure is typical of compounds involved in insect communication. Aldehydes are common components of sex, aggregation, and alarm pheromones in many insect orders. The presence of a long carbon chain and a reactive aldehyde group makes it a suitable candidate for a specific, volatile signal. Further research is needed to isolate and identify its precise pheromonal roles in specific insect species that interact with host plants emitting this compound.

Mechanism of Action: From Signal to Response

The function of a semiochemical is a multi-step process involving its synthesis, release, perception by the receiving organism, and the ultimate triggering of a behavioral or physiological response.

Biosynthesis

In plants, volatile aldehydes are typically formed through the hydroperoxide lyase (HPL) pathway, which involves the oxidative cleavage of fatty acids. While the specific biosynthetic pathway for this compound is not detailed in the provided literature, it is likely derived from the degradation of a corresponding fatty acid precursor within the plant's metabolic system.

Olfactory Perception in Insects

Insects detect volatile chemical cues through a sophisticated olfactory system, primarily located on their antennae. This process is fundamental to their perception of the environment and influences behaviors like feeding and mating.[1]

Caption: Generalized Olfactory Signaling Pathway in Insects.

The process begins when volatile molecules like this compound enter the insect's sensilla and are bound by Odorant Binding Proteins (OBPs). These proteins transport the hydrophobic odorant across the aqueous sensillum lymph to the Olfactory Receptors (ORs) housed on the dendritic membrane of Olfactory Receptor Neurons (ORNs). The binding of the semiochemical to a specific OR activates the neuron, which sends an electrical signal to the antennal lobe of the insect's brain. This information is then processed in higher brain centers, such as the mushroom bodies, leading to a specific behavioral response.[11]

Applications in Integrated Pest Management (IPM)

The ability of semiochemicals to manipulate insect behavior makes them powerful and environmentally benign tools for Integrated Pest Management (IPM).[2][12] IPM strategies aim to reduce reliance on broad-spectrum synthetic pesticides by employing targeted, sustainable control methods.[13][14]

Potential applications for this compound in IPM include:

-

Monitoring and Mass Trapping: Lures baited with attractant semiochemicals can be used in traps to monitor pest populations, allowing for precisely timed interventions.[12] If a pest species is strongly attracted to this compound, it could be used in mass trapping strategies to reduce their numbers directly.[2]

-

Push-Pull Strategies: This advanced IPM technique involves using a combination of repellents ('push') and attractants ('pull').[12] this compound could potentially be used as the 'pull' component, luring pests away from a cash crop and towards a trap crop.

Caption: Workflow for Evaluating a Semiochemical in IPM.

Methodologies: Synthesis and Analysis

The practical application of this compound requires reliable methods for its synthesis and analysis.

Chemical Synthesis

Several synthetic routes for this compound have been developed to meet demands from the fragrance and research sectors. One effective method involves a cross-coupling reaction, which offers high yield and stereoselectivity.[15]

Caption: Chemical Synthesis Route for this compound.

Experimental Protocol: Synthesis via Cross-Coupling

Causality: This protocol, adapted from patent literature[15][16], utilizes a Grignard reagent for carbon chain extension. The aldehyde must first be protected as an acetal to prevent the highly nucleophilic Grignard reagent from attacking it directly. The final deprotection step regenerates the aldehyde to yield the target compound.

-

Protection of Aldehyde:

-

In a reaction vessel under an inert atmosphere, mix 5-bromo-trans-4-pentenal, trimethyl orthoformate, a suitable acidic catalyst, and methanol.

-

Stir the mixture to allow for the formation of 5-bromo-trans-4-pentenal dimethanol acetal. The acetal group protects the aldehyde from subsequent reactions.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work up the reaction and purify the intermediate acetal.

-

-

Cross-Coupling Reaction:

-

In a separate flask, prepare the Grignard reagent, n-pentyl magnesium bromide.

-

In an anhydrous organic solvent (e.g., tetrahydrofuran), mix the protected intermediate (5-bromo-trans-4-pentenal dimethanol acetal), the Grignard reagent, and an appropriate organometallic catalyst.

-

Maintain the reaction at a controlled temperature (e.g., 0-5 °C) to ensure selectivity and prevent side reactions.[15]

-

This reaction couples the n-pentyl group to the carbon chain, forming trans-4-decenal dimethanol acetal.

-

-

Deprotection:

-

Mix the resulting trans-4-decenal dimethanol acetal with acetone and an acidic reagent (e.g., dilute hydrochloric acid) to hydrolyze the acetal.[16]

-

This step removes the protecting group and restores the aldehyde functionality.

-

-

Purification and Verification:

-

Purify the final product, this compound, using vacuum distillation.

-

Verify the identity and purity of the product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the correct structure and high stereoselectivity (>99% trans isomer).[16]

-

Analytical Methods

The identification and quantification of this compound in biological and environmental samples are critical for research. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique used for analyzing volatile compounds like semiochemicals.[1]

-

Sample Preparation: Volatiles can be collected from the headspace of plants or insects using solid-phase microextraction (SPME).

-

GC Separation: The GC separates the components of the volatile mixture based on their boiling points and affinity for the column's stationary phase.

-

MS Identification: The MS fragments the eluted compounds and generates a unique mass spectrum, or "fingerprint," which can be compared to spectral libraries for positive identification.

Future Research Directions

While the foundational chemistry of this compound is well-understood, its role in chemical ecology presents many opportunities for further investigation:

-

Pheromonal Roles: Screening studies are needed to identify specific insect species that may use this compound as a primary pheromone component.

-

Receptor Identification: Identifying the specific olfactory receptors (ORs) in pest insects that bind to this compound could pave the way for developing highly specific agonists or antagonists for pest control.

-

Biosynthetic Pathways: Elucidating the precise enzymatic pathways responsible for its production in plants could enable the bio-engineering of crops with enhanced pest-repellent properties.

-

Synergistic Effects: Investigating how this compound interacts with other volatile compounds in natural blends to influence insect behavior.

Conclusion

This compound is a versatile molecule that bridges the gap between industrial fragrance chemistry and the complex world of ecological signaling. Its presence in various plant species and its potent olfactory properties make it a significant semiochemical, influencing the behavior of insects and other organisms. A deeper understanding of its roles as a kairomone and potential pheromone, coupled with efficient synthetic and analytical methodologies, positions this compound as a promising candidate for the development of novel, sustainable pest management solutions. Continued interdisciplinary research will be key to unlocking its full potential in agriculture and beyond.

References

-

Guidechem. Trans-4-Decenal 65405-70-1 wiki.

-

ChemicalBook. This compound | 65405-70-1.

-

Google Patents. CN107011136B - Synthesis method of trans-4-decenal.

-

The Fragrance Conservatory. This compound - The Ingredient Directory.

-

PubChem. This compound | C10H18O | CID 5702654.

-

Google Patents. CN107011136A - A kind of synthetic method of anti-4 decenal.

-

Santa Cruz Biotechnology. trans-4-Decenal | CAS 65405-70-1 | SCBT.

-

The Good Scents Company. (E)-4-decenal, 65405-70-1.

-

Serdo, D. F. (2024). Insects' perception and behavioral responses to plant semiochemicals. PeerJ, 12, e17735.

-

Pickett, J. A., & Khan, Z. R. (2016). Role of Semiochemicals in Integrated Pest Management. In Integrated Pest Management. Burleigh Dodds Science Publishing.

-

Kumar, S., & Singh, A. (2022). Role of Semiochemicals in Integrated Pest Management. International Journal of Entomology Research, 7(8), 247-251.

-

LookChem. 4-Decenal.

-

trans4num. Nature-based solutions for insect pest management.

-

Wikipedia. Brown marmorated stink bug.

-

González, P. V., et al. (2015). Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents. Journal of Medical Entomology, 52(6), 1187–1193.

-

Macquarie University. Insecticides and natural enemies: applications in integrated pest management programs – challenges, criteria, and evaluation for recommendations.

-

Romero, A., Potter, M. F., & Haynes, K. F. (2009). Behavioral responses of the bed bug to insecticide residues. Journal of Medical Entomology, 46(1), 51–57.

-

Gao, S. S., et al. (2023). Enzymatic cis-Decalin Formation in Natural Product Biosynthesis. Journal of the American Chemical Society, 145(5), 3149–3154.

-

Fisher Scientific. trans-4-Decenal, 96%, may cont. ca 7% cis-isomer.

-

Duke, S. O., & Cantrell, C. L. (2016). Natural Toxins for Use in Pest Management. Toxins, 8(11), 323.

-

Li, A., et al. (2022). Involvement of Multiple Ion Channels and Receptors in Mediating the Insecticidal and Repellent Actions of Limonene. International Journal of Molecular Sciences, 23(23), 15309.

-

Shorey, H. H. (1973). Behavioral responses to insect pheromones. Annual Review of Entomology, 18, 349–380.

-

He, Y., et al. (2023). Female semiochemicals stimulate male courtship but dampen female sexual receptivity. Proceedings of the National Academy of Sciences, 120(49), e2311652120.

-

PubMed Central. Insects' perception and behavioral responses to plant semiochemicals.

-

ResearchGate. Vertebrate pheromones and other semiochemicals: The potential for accommodating complexity in signalling by volatile compounds for vertebrate management.

-

Johnson, N. S., et al. (2024). Male lake char release taurocholic acid as part of a mating pheromone. eLife, 12, RP88107.

Sources

- 1. Insects' perception and behavioral responses to plant semiochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. (E)-4-decenal, 65405-70-1 [thegoodscentscompany.com]

- 6. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 7. This compound | C10H18O | CID 5702654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound | 65405-70-1 [chemicalbook.com]

- 10. Brown marmorated stink bug - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. slunik.slu.se [slunik.slu.se]

- 13. trans4num.eu [trans4num.eu]

- 14. researchers.mq.edu.au [researchers.mq.edu.au]

- 15. CN107011136B - Synthesis method of trans-4-decenal - Google Patents [patents.google.com]

- 16. CN107011136A - A kind of synthetic method of anti-4 decenal - Google Patents [patents.google.com]

Spectroscopic Unveiling of trans-4-Decen-1-al: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for trans-4-Decen-1-al, a molecule of interest in flavor, fragrance, and pheromone research. Understanding its distinct spectral signature is paramount for its unambiguous identification, quantification, and for elucidating its role in various chemical and biological systems. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles and experimental best practices.

The Molecular Blueprint: Structure of this compound

Before dissecting its spectral characteristics, it is essential to visualize the molecular architecture of this compound. The molecule features a ten-carbon aliphatic chain with a terminal aldehyde group and a double bond in the trans configuration between carbons 4 and 5.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound reveals characteristic signals for the aldehyde, olefinic, and aliphatic protons. The data presented here is compiled from authoritative sources.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (-CHO) | 9.76 | t | 1.8 |

| H4, H5 (-CH=CH-) | 5.47-5.31 | m | - |

| H2 (-CH₂CHO) | 2.45 | m | - |

| H3 (-CH₂C=) | 2.20 | m | - |

| H6 (=CCH₂-) | 2.01 | m | - |

| H7-H9 (-(CH₂)₃-) | 1.40-1.20 | m | - |

| H10 (-CH₃) | 0.90 | t | 6.9 |

Interpretation and Causality:

-

Aldehyde Proton (H1): The downfield chemical shift at 9.76 ppm is a hallmark of an aldehyde proton, deshielded by the electronegative oxygen atom. The triplet multiplicity arises from coupling to the adjacent methylene protons (H2).

-

Olefinic Protons (H4, H5): The multiplet between 5.31 and 5.47 ppm is characteristic of protons on a carbon-carbon double bond. The large coupling constant, though not explicitly resolved in the provided data, for trans isomers is typically in the range of 11-18 Hz, which helps distinguish them from their cis counterparts (6-12 Hz).

-

Aliphatic Protons: The methylene protons adjacent to the aldehyde (H2) and the double bond (H3 and H6) are deshielded relative to the other aliphatic protons, appearing at 2.45, 2.20, and 2.01 ppm, respectively. The remaining methylene protons (H7-H9) form a complex multiplet in the typical aliphatic region of 1.20-1.40 ppm.

-

Terminal Methyl Protons (H10): The upfield triplet at 0.90 ppm is characteristic of a terminal methyl group coupled to an adjacent methylene group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (CHO) | 202.7 |

| C4, C5 (C=C) | 131.9, 128.7 |

| C2 (CH₂CHO) | 43.1 |

| C3, C6, C7, C8, C9 | 32.7, 31.8, 31.7, 27.6, 22.4 |

| C10 (CH₃) | 14.1 |

Interpretation and Causality:

-

Carbonyl Carbon (C1): The most downfield signal at 202.7 ppm is unequivocally assigned to the aldehyde carbonyl carbon due to the strong deshielding effect of the oxygen atom.

-

Olefinic Carbons (C4, C5): The signals at 131.9 and 128.7 ppm are characteristic of sp² hybridized carbons in a double bond.

-

Aliphatic Carbons: The remaining signals in the upfield region correspond to the sp³ hybridized carbons of the aliphatic chain. The carbon adjacent to the carbonyl group (C2) is the most deshielded among them.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups. For this compound, we expect to see characteristic absorption bands for the aldehyde and the trans-alkene moieties.

Expected Characteristic IR Absorptions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | 2830-2695 (often two bands) | Medium |

| C=O (Aldehyde) | Stretch | ~1725 | Strong |

| C=C (Alkene) | Stretch | ~1670 | Medium |

| =C-H (trans Alkene) | Out-of-plane bend | ~965 | Strong |

| C-H (sp³) | Stretch | 3000-2850 | Strong |

Expert Insights:

The presence of a strong absorption band around 1725 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde.[2] The C-H stretching of the aldehyde group, appearing as one or two bands between 2830 and 2695 cm⁻¹, is also a key diagnostic feature.[2][3] The trans nature of the double bond is confidently confirmed by the strong out-of-plane bending vibration for the =C-H bond, which is expected around 965 cm⁻¹.[4] The C=C stretching vibration for a trans-alkene is typically of medium intensity.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation. For this compound, electron ionization (EI) is a common technique.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound is expected at m/z 154, corresponding to its molecular weight. The fragmentation of unsaturated aldehydes is influenced by the aldehyde group and the double bond.[5]

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

[M-H]⁺ (m/z 153): Loss of a hydrogen radical is a common fragmentation for aldehydes.

-

[M-CHO]⁺ (m/z 125): Loss of the formyl radical is another characteristic fragmentation of aldehydes.

-

McLafferty Rearrangement (m/z 83): A key fragmentation pathway for carbonyl compounds with a γ-hydrogen. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β bond.

-

α-Cleavage (m/z 71): Cleavage of the bond alpha to the carbonyl group can lead to the formation of an acylium ion.

-

Allylic Cleavage: The presence of the double bond can lead to allylic cleavage, resulting in stable carbocations. For instance, cleavage of the C5-C6 bond could lead to a fragment at m/z 69.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data for this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0 to 220 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Use a relaxation delay appropriate for the molecule (e.g., 2-5 seconds).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and pick the peaks for both spectra.

-

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of neat this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically perform the background subtraction.

-

Label the significant peaks in the spectrum.

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.

-

GC-MS Protocol

Objective: To obtain the mass spectrum and confirm the purity of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane or dichloromethane.

-

-

Instrument Setup (GC-MS):

-

Gas Chromatograph (GC):

-

Injector: Set to a suitable temperature (e.g., 250 °C) in split mode.

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).

-

Detector: Ensure it is properly tuned.

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Start the data acquisition.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to assess the purity of the sample.

-

Obtain the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the identification and characterization of this compound. By understanding the underlying principles of NMR, IR, and MS, and by adhering to rigorous experimental protocols, researchers can confidently utilize this information in their scientific endeavors. The interplay of these techniques offers a powerful, multi-faceted approach to molecular structure elucidation, ensuring the integrity and validity of research in which this compound plays a role.

References

- CN107011136B - Synthesis method of trans-4-decenal - Google Patents.

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. trans-4-Decenal. Wiley-VCH GmbH. Available at: [Link]

-

Mass Spectrometry of Fatty Aldehydes - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy of Liquids. Available at: [Link]

-

Springer Nature Experiments. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Emory University. NMR Experiment Procedure. Available at: [Link]

-

Western University. NMR Sample Preparation. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy. Available at: [Link]

-

The Infrared Spectroscopy of Alkenes. Available at: [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publish.uwo.ca [publish.uwo.ca]

An In-Depth Technical Guide to trans-4-Decen-1-al: Synthesis, Biological Significance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Decen-1-al (CAS No. 65405-70-1) is an unsaturated aldehyde that has garnered interest in diverse scientific fields. While widely utilized in the flavor and fragrance industry for its potent citrus and orange-like aroma, its identification as an endogenous uremic toxin has significant implications for researchers in nephrology and drug development.[1] Uremic toxins are compounds that accumulate in the body during renal failure and contribute to the pathophysiology of chronic kidney disease (CKD). This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, biological role as a uremic toxin, and relevant experimental protocols for its analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 65405-70-1 | [2] |

| Molecular Formula | C₁₀H₁₈O | [1][2] |

| Molecular Weight | 154.25 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | Givaudan, The Good Scents Company |

| Odor | Powerful, aldehydic, orange, green, citrus | The Good Scents Company[3] |

| Density | ~0.84 g/cm³ at 25°C | The Good Scents Company[3] |

| Boiling Point | 90-100°C at 15 torr | ChemSrc |

| Flash Point | ~85°C (185°F) | The Good Scents Company[3] |

| Refractive Index | ~1.440 - 1.450 at 20°C | The Good Scents Company[3] |

| Solubility | Insoluble in water | Augustus Oils Ltd |

| LogP | 3.102 | ChemSrc |

Synthesis of this compound

Several synthetic routes for this compound have been developed. A common industrial method involves a multi-step process starting from 5-bromo-trans-4-pentenal. This route is advantageous due to the availability of starting materials and high stereoselectivity, ensuring the desired trans configuration of the double bond.

Experimental Protocol: Synthesis via Cross-Coupling Reaction

This protocol is based on the methodology described in Chinese patent CN107011136B.

Step 1: Protection of the Aldehyde Group The initial step involves protecting the reactive aldehyde group of the starting material, 5-bromo-trans-4-pentenal, as a dimethanol acetal to prevent unwanted side reactions during the subsequent coupling step.

-

In a reaction vessel, combine 5-bromo-trans-4-pentenal, trimethyl orthoformate, and methanol.

-

Add an acidic catalyst (e.g., p-toluenesulfonic acid) to the mixture.

-

Stir the reaction at room temperature until the formation of 5-bromo-trans-4-pentenal dimethanol acetal is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Neutralize the catalyst, and perform an aqueous workup followed by extraction with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Grignard Reagent Formation and Cross-Coupling A Grignard reagent is prepared from n-pentyl bromide, which then undergoes a cross-coupling reaction with the protected bromo-alkenal.

-

In a separate, flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react n-pentyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form n-pentylmagnesium bromide (the Grignard reagent).

-